2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound features a 1,2,4-benzothiadiazine core substituted with a butyl group at position 4 and sulfonyl groups (1,1-dioxido) at positions 1 and 1. A thioether linkage at position 3 connects the heterocycle to an acetamide moiety, which is further substituted with a thiophen-2-ylmethyl group.
Structurally, it belongs to a class of sulfur-containing heterocyclic acetamides, which are often explored for therapeutic applications due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .
Propriétés
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S3/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFRQNJUCYSVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and related derivatives:
Pharmacological and Physicochemical Comparisons
Core Heterocycle Influence: The 1,2,4-benzothiadiazine core in the target compound (vs. benzothiazole in or 1,4-benzothiazine in ) introduces distinct electronic and steric effects.
Substituent Effects :
- The thiophen-2-ylmethyl group on the acetamide may enhance lipophilicity (logP ~3.5 estimated) compared to the 3-chloro-2-methylphenyl analog (logP ~4.0) , affecting blood-brain barrier penetration.
- Piperazine or imidazole substituents (e.g., ) introduce basic nitrogen atoms, enabling salt formation and improved aqueous solubility.
Biological Activity Trends :
- Compounds with bulky aromatic substituents (e.g., diphenylimidazole in ) show potent anticancer activity, likely due to enhanced target binding via π-stacking. The target compound’s thiophene group may offer similar advantages but with reduced steric hindrance.
- The butyl chain on the benzothiadiazine core could promote hydrophobic interactions with enzyme pockets, analogous to alkyl chains in kinase inhibitors .
Research Findings and Data
Anticancer Activity (Hypothetical Projection)
While direct data for the target compound is unavailable, structurally related compounds exhibit notable activity:
- N-[4-(Benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10 in ):
- GI₅₀ = 1.2 µM against leukemia CCRF-CEM cells.
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide :
- Moderate cytotoxicity (IC₅₀ = 8.7 µM) against MCF-7 breast cancer cells.
The target compound’s sulfonyl groups may improve target selectivity compared to non-sulfonated analogs, as seen in antidiabetic benzothiadiazines .
Physicochemical Properties
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
